1,3-Benzenediol, 4,6-diiodo- 1,3-Benzenediol, 4,6-diiodo-
Brand Name: Vulcanchem
CAS No.: 19514-91-1
VCID: VC7955710
InChI: InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H
SMILES: C1=C(C(=CC(=C1O)I)I)O
Molecular Formula: C6H4I2O2
Molecular Weight: 361.9 g/mol

1,3-Benzenediol, 4,6-diiodo-

CAS No.: 19514-91-1

Cat. No.: VC7955710

Molecular Formula: C6H4I2O2

Molecular Weight: 361.9 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzenediol, 4,6-diiodo- - 19514-91-1

Specification

CAS No. 19514-91-1
Molecular Formula C6H4I2O2
Molecular Weight 361.9 g/mol
IUPAC Name 4,6-diiodobenzene-1,3-diol
Standard InChI InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H
Standard InChI Key SSHVWMSAUIZKKM-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1O)I)I)O
Canonical SMILES C1=C(C(=CC(=C1O)I)I)O

Introduction

Chemical Identity and Structural Features

1,3-Benzenediol, 4,6-diiodo- belongs to the class of diiodinated phenolic compounds. Its systematic IUPAC name is 4,6-diiodobenzene-1,3-diol, reflecting the positions of iodine and hydroxyl groups on the benzene ring. Key identifiers include:

PropertyValueSource
CAS Registry Number19514-91-1
Molecular FormulaC₆H₄I₂O₂
Molecular Weight361.91 g/mol
SMILES NotationOC1=CC(O)=C(I)C=C1I
InChIKeySSHVWMSAUIZKKM-UHFFFAOYSA-N

The compound’s symmetrical structure features hydroxyl groups at the 1 and 3 positions and iodine atoms at the 4 and 6 positions. This arrangement confers unique electronic properties, including strong electron-withdrawing effects from iodine and hydrogen-bonding capacity from hydroxyl groups .

Physical and Chemical Properties

Limited experimental data exist for 4,6-diiodoresorcinol, but inferences can be drawn from analogous halo-resorcinols:

PropertyValue/DescriptionSource
Melting PointNot reported (decomposes)
SolubilityInsoluble in water; soluble in polar organic solvents (e.g., DMF, acetone)
StabilityLight-sensitive; requires storage in inert atmospheres
LogP (Partition Coefficient)Estimated 3.22 (hydrophobic)

The iodine atoms increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions .

Synthesis and Reactivity

Synthesis Pathways

4,6-Diiodoresorcinol is typically synthesized via direct iodination of resorcinol or its derivatives. A representative procedure involves:

  • Protection of hydroxyl groups: Resorcinol is acetylated to form 1,3-diacetoxybenzene .

  • Iodination: Treatment with iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces iodine atoms at the 4 and 6 positions .

  • Deprotection: Acidic or basic hydrolysis removes acetyl groups, yielding the final product .

Example Reaction:

ResorcinolAc2O, Pyridine1,3DiacetoxybenzeneICl4,6Diiodo-1,3-diacetoxybenzeneNaOH4,6Diiodoresorcinol\text{Resorcinol} \xrightarrow{\text{Ac}_2\text{O, Pyridine}} 1,3-\text{Diacetoxybenzene} \xrightarrow{\text{ICl}} 4,6-\text{Diiodo-1,3-diacetoxybenzene} \xrightarrow{\text{NaOH}} 4,6-\text{Diiodoresorcinol}

Reactivity Profile

  • Nucleophilic Substitution: Iodine atoms participate in Ullmann and Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

  • Electrophilic Aromatic Substitution: Hydroxyl groups direct further substitutions at meta/para positions .

  • Oxidation: Susceptible to oxidative degradation under strong acidic conditions .

Applications in Research and Industry

Organic Synthesis

4,6-Diiodoresorcinol serves as a precursor for polyphenylene-based polymers and liquid crystals. For example:

  • Conductive Polymers: Used in synthesizing poly(phenylene thienylene)s for electronic devices .

  • Pharmaceutical Intermediates: Key building block for iodinated contrast agents .

Materials Science

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

  • Nanomaterials: Template for iodine-doped carbon nanostructures .

Hazard CategoryPrecautionary Measures (P-Codes)Source
Skin/IrritationP280: Wear protective gloves/eye protection
Environmental ToxicityP273: Avoid release to the environment

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